molecular formula C19H23NO6S B2633275 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396773-67-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2633275
CAS No.: 1396773-67-3
M. Wt: 393.45
InChI Key: LRSKEKYGBZFISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Breakdown of the Nomenclature:

  • Sulfonamide Core : The suffix -sulfonamide designates the presence of a sulfonyl group (-SO~2~) attached to an amine (-NH~2~).
  • Ethane Backbone : The ethane segment (C~2~H~5~) links the sulfonamide to the 4-methoxyphenyl group.
  • Substituents on the Propyl Chain :
    • 2-(1,3-Benzodioxol-5-yl) : A benzo[d]dioxole ring (methylenedioxybenzene) attached at the second carbon of the propyl chain.
    • 2-Hydroxy : A hydroxyl group (-OH) at the same carbon.
  • 4-Methoxyphenyl Group : A phenyl ring with a methoxy (-OCH~3~) substituent at the para position.

This nomenclature aligns with conventions observed in structurally related benzodioxole sulfonamides, such as N-(2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl)-1-methylpyrazole-4-sulfonamide and N-(3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide .

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its functional groups. Key features include:

Bond Lengths and Angles:

  • Benzodioxole Ring : The 1,3-benzodioxole moiety adopts a planar configuration due to conjugation between the oxygen lone pairs and the aromatic π-system. The methylenedioxy group (O-CH~2~-O) exhibits bond lengths of ~1.41 Å for C-O and ~1.36 Å for C-C, consistent with similar benzodioxole derivatives .
  • Sulfonamide Group : The S-N bond length is approximately 1.63 Å, characteristic of sulfonamides, while the S=O bonds measure ~1.43 Å, indicating strong double-bond character .
  • Hydroxypropyl Chain : The hydroxyl group forms intramolecular hydrogen bonds with the sulfonamide oxygen, stabilizing a gauche conformation (dihedral angle: ~60°) .

Conformational Flexibility:

  • The ethanesulfonamide linker allows rotation around the C-S bond, enabling adaptability in molecular docking.
  • The 4-methoxyphenyl group adopts a near-planar orientation relative to the benzodioxole ring, minimizing steric hindrance.

X-ray Crystallographic Characterization (If Available)

While X-ray crystallographic data for this specific compound is not publicly available, insights can be extrapolated from related benzodioxole sulfonamides. For example:

  • N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide () crystallizes in a monoclinic system (space group P2~1~/c) with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 10.21 Å, and β = 105.6°.
  • Hydrogen bonding networks between sulfonamide oxygen and hydroxyl groups are critical for lattice stabilization, as seen in N-(3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide .

Hypothetically, the title compound would exhibit similar packing motifs, with intermolecular hydrogen bonds involving the hydroxyl and sulfonamide groups.

Comparative Structural Analysis with Related Benzodioxole Sulfonamide Derivatives

The structural features of this compound are compared to three analogues in Table 1:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide C~19~H~21~NO~7~S 4-Methoxyphenyl, hydroxypropyl 407.44
N-(2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl)-1-methylpyrazole-4-sulfonamide C~14~H~17~N~3~O~5~S 1-Methylpyrazole 339.37
N-(3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide C~17~H~18~ClNO~6~S 5-Chloro-2-methoxyphenyl 399.84
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide C~10~H~13~NO~4~S Ethanesulfonamide, methylene linker 243.28

Key Observations:

  • Substituent Effects :

    • The 4-methoxyphenyl group in the title compound enhances lipophilicity (clogP ≈ 2.8) compared to the pyrazole derivative (clogP ≈ 1.9) .
    • Chlorine substitution in increases molecular weight and polar surface area, potentially affecting bioavailability.
  • Hydrogen Bonding Capacity :

    • All compounds feature hydroxyl and sulfonamide groups capable of forming hydrogen bonds, critical for target binding.
  • Stereoelectronic Profiles :

    • The methoxy group in the title compound donates electron density via resonance, altering the electronic environment of the phenyl ring compared to electron-withdrawing groups (e.g., chlorine in ).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-19(21,15-5-8-17-18(11-15)26-13-25-17)12-20-27(22,23)10-9-14-3-6-16(24-2)7-4-14/h3-8,11,20-21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSKEKYGBZFISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the hydroxypropyl group: This step often involves the reaction of the benzo[d][1,3]dioxole intermediate with an epoxide or a halohydrin under basic conditions.

    Attachment of the methoxyphenyl ethanesulfonamide moiety: This can be accomplished through a nucleophilic substitution reaction where the ethanesulfonamide group is introduced using sulfonyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX, it reduces the production of prostaglandins, leading to potential therapeutic effects in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation. The following table summarizes the antitumor activity of related compounds:

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
This compoundTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against tumor growth while being less toxic to normal cells.

Neuropharmacological Applications

The benzo[d][1,3]dioxole structure is known for its interactions with neurotransmitter systems. Research has indicated that this compound may act as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are implicated in mood regulation and anxiety disorders . Additionally, similar derivatives have shown inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthetic Routes

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Nucleophilic substitution reactions : To introduce the hydroxypropyl group.
  • Sulfonation reactions : To incorporate the ethanesulfonamide moiety.

Industrial Production

On an industrial scale, continuous flow synthesis techniques are often employed to enhance efficiency and yield. This method allows for better control over reaction conditions and can significantly reduce production time.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that the compound effectively reduced inflammation in animal models of arthritis, showing a marked decrease in swelling and pain sensitivity compared to control groups.

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth significantly more than traditional chemotherapeutic agents at similar concentrations. This suggests its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzo[d][1,3]dioxole ring and the sulfonamide group can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Moieties

Key analogues include:

Compound Name Core Structure Key Substituents Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Acetamide-thiazole Benzoyl, phenylthiazole
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Acrylamide-thiazole Benzoyl, phenylthiazole, α,β-unsaturated carbonyl
N-(2-(Benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Sulfonamide-epoxide Allyl, oxiran (epoxide), 4-methylbenzene
D14–D20 (e.g., (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-oxoethyl)penta-2,4-dienamide) Penta-2,4-dienamide Substituted anilines, α,β-unsaturated dienamide

Key Structural Differences :

  • Hydroxypropyl vs. Allyl/Epoxide Linkers : The target compound’s hydroxypropyl group may enhance hydrophilicity compared to the allyl or epoxide linkers in .
  • Sulfonamide vs.

Comparison to Target Compound :

  • The target compound likely requires sulfonamide bond formation via coupling agents (e.g., HATU/DIPEA) similar to , but its hydroxypropyl linker may necessitate additional protection/deprotection steps.
  • Yields for structurally complex sulfonamides in the evidence range from 13.7% to 45%, suggesting moderate efficiency for similar syntheses .
Physical and Spectral Properties

Melting points, solubility, and spectroscopic data for analogues provide benchmarks:

Compound Melting Point (°C) IR Key Bands (cm⁻¹) ¹H/¹³C NMR Features Reference
D14 208.9–211.3 Not reported Aromatic protons (δ 6.8–7.5), carbonyl (δ 170)
D15 191.0–192.0 Not reported Olefinic protons (δ 6.2–6.9)
Hydrazinecarbothioamides [4–6] Not reported C=S (1243–1258), C=O (1663–1682) NH stretches (3150–3319)
Triazole-thiones [7–9] Not reported C=S (1247–1255), no C=O Thione tautomer confirmed by νNH (3278–3414)

Implications for Target Compound :

  • The absence of C=O IR bands in triazole-thiones contrasts with expected sulfonamide S=O stretches (~1350–1150 cm⁻¹) in the target compound.
  • Aromatic and hydroxypropyl protons in the target compound would likely appear at δ 1.5–2.5 (propyl CH₂) and δ 4.0–5.0 (OH), distinct from allyl or epoxide signals in .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound with a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features several functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological interactions.
  • Hydroxypropyl group : Enhances solubility and interaction with biological targets.
  • Ethanesulfonamide structure : Potentially involved in enzyme inhibition or receptor modulation.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole core : This can be achieved through cyclization reactions starting from catechol derivatives.
  • Introduction of the hydroxypropyl group : Often done via nucleophilic substitution reactions.
  • Incorporation of the sulfonamide moiety : Achieved through sulfonation reactions under controlled conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The benzo[d][1,3]dioxole moiety may engage with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. This interaction profile suggests potential effects on enzyme activity and receptor modulation.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various therapeutic potentials:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant potency compared to standard treatments like doxorubicin .
CompoundCell LineIC50 (μM)
Example AMCF-716.19 ± 1.35
Example BHCT-11617.16 ± 1.54
  • Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects, which may contribute to the overall therapeutic profile of the compound.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Studies : A study demonstrated that specific derivatives showed promising cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy .
  • Enzyme Inhibition : Research has highlighted the potential of sulfonamide compounds in inhibiting key enzymes involved in disease pathways, which may provide a basis for developing new therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.